![molecular formula C42H76NO8P B15074445 2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate](/img/structure/B15074445.png)
2-azaniumylethyl (2R)-3-(heptadecanoyloxy)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17:0-20:4 PE, also known as 1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoethanolamine, is a phospholipid compound. It is commonly used in lipidomics and metabolomics research due to its unique structural properties. This compound is typically provided in a methanol solution for ease of handling and application in various scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17:0-20:4 PE involves the esterification of glycerol with heptadecanoic acid and eicosatetraenoic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include maintaining a temperature of around 60-80°C and continuous stirring for several hours to ensure complete esterification.
Industrial Production Methods
Industrial production of 17:0-20:4 PE follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors with precise temperature and pressure controls. The purification of the final product is achieved through techniques such as column chromatography and recrystallization to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
17:0-20:4 PE can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds of the eicosatetraenoic acid moiety.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces epoxides and hydroxylated derivatives.
Reduction: Results in fully saturated phospholipids.
Substitution: Yields various phosphoethanolamine derivatives with different functional groups
Aplicaciones Científicas De Investigación
17:0-20:4 PE is widely used in scientific research due to its unique properties:
Chemistry: Used as a standard in lipidomics for the quantification of other lipids.
Biology: Plays a role in studying membrane dynamics and lipid-protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomal products and other lipid-based applications
Mecanismo De Acción
The mechanism of action of 17:0-20:4 PE involves its incorporation into cellular membranes, where it influences membrane fluidity and dynamics. It interacts with various proteins and enzymes, modulating their activity and function. The compound can also act as a signaling molecule, participating in pathways related to inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- 17:0-20:4 PC (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphocholine)
- 17:0-20:4 PS (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoserine)
- 17:0-20:4 PG (1-heptadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycero-3-phosphoglycerol)
Uniqueness
17:0-20:4 PE is unique due to its phosphoethanolamine head group, which imparts distinct biophysical properties compared to other phospholipids. This uniqueness makes it particularly valuable in studies related to membrane structure and function .
Propiedades
Fórmula molecular |
C42H76NO8P |
|---|---|
Peso molecular |
754.0 g/mol |
Nombre IUPAC |
2-azaniumylethyl [(2R)-3-heptadecanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C42H76NO8P/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43)38-48-41(44)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2/h11,13,17,19,21,23,27,29,40H,3-10,12,14-16,18,20,22,24-26,28,30-39,43H2,1-2H3,(H,46,47)/b13-11-,19-17-,23-21-,29-27-/t40-/m1/s1 |
Clave InChI |
PWFGSGJBCRORHV-DVHMRFIGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1,3-dioxo-1,3,3a,4,9,9a-hexahydro-4,9-ethenonaphtho[2,3-c]furan-5-carboxylate](/img/structure/B15074376.png)

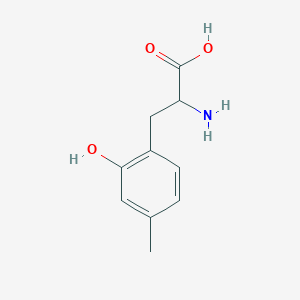
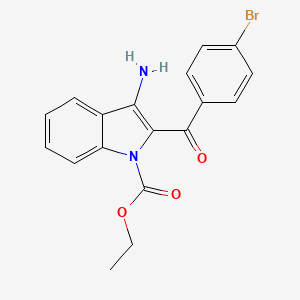


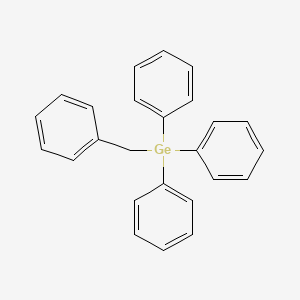
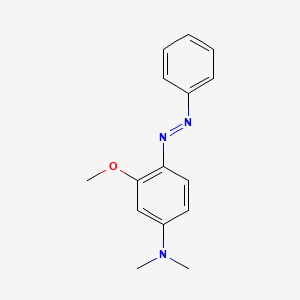
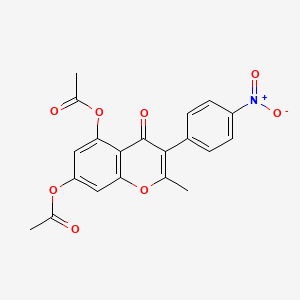
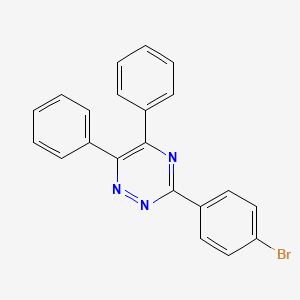
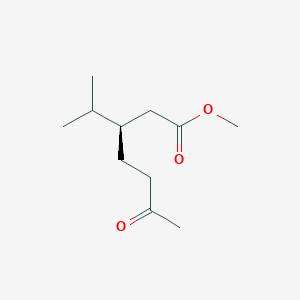
![Ethanone, 1-[4-[(2-methoxyethoxy)methoxy]phenyl]-](/img/structure/B15074436.png)
